molecular formula C19H30O4S B1198474 [(3S,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate CAS No. 39156-29-1

[(3S,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

Cat. No.: B1198474
CAS No.: 39156-29-1
M. Wt: 354.5 g/mol
InChI Key: FHMBGAXGVUGLIR-LOVVWNRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate, also known as alcohol ethoxysulfate, is a type of anionic surfactant widely used in various industrial and consumer products. It is derived from the ethoxylation of fatty alcohols followed by sulfation. This compound is known for its excellent cleaning, emulsifying, and foaming properties, making it a key ingredient in detergents, shampoos, and other personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [(3S,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate involves two main steps: ethoxylation and sulfation. In the ethoxylation step, fatty alcohols react with ethylene oxide in the presence of a catalyst to form alcohol ethoxylates. This reaction is typically carried out under controlled temperature and pressure conditions to achieve the desired degree of ethoxylation .

In the sulfation step, the alcohol ethoxylates are reacted with sulfur trioxide or chlorosulfonic acid to form the sulfate ester. This reaction is usually conducted in a continuous reactor system to ensure efficient mixing and reaction control .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced reactor systems and catalysts to optimize the reaction conditions and product yield. The process typically includes steps such as raw material preparation, reaction, neutralization, and purification. The use of continuous reactors and automated control systems helps in maintaining consistent product quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

[(3S,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(3S,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(3S,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds and disrupt cell membranes. The molecular targets of this compound include lipid bilayers and proteins, leading to the emulsification of oils and the lysis of cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate is unique due to its combination of excellent cleaning properties, biodegradability, and relatively low toxicity compared to other surfactants. Its ability to form stable emulsions and foams makes it particularly valuable in various applications .

Properties

CAS No.

39156-29-1

Molecular Formula

C19H30O4S

Molecular Weight

354.5 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C19H30O4S/c1-18-9-3-4-16(18)15-6-5-13-12-14(23-24(20,21)22)7-11-19(13,2)17(15)8-10-18/h3,9,13-17H,4-8,10-12H2,1-2H3,(H,20,21,22)/t13-,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

FHMBGAXGVUGLIR-LOVVWNRFSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C

SMILES

CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)OS(=O)(=O)O)C

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)OS(=O)(=O)O)C

Synonyms

5 alpha-androst-16-en-3 beta-ol sulfate
5 alpha-androst-16-en-3 beta-ol sulfoconjugate
AEO sulfate
androst-16-en-3-ol sulfoconjugate
androst-16-en-3-ol sulfoconjugate, (3alpha,5alpha)-isomer
androst-16-en-3-ol sulfoconjugate, (3beta)-isome

Origin of Product

United States

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